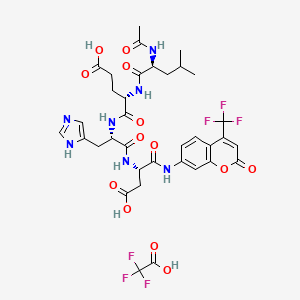
Ac-leu-glu-his-asp-afc trifluoroacetate salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ac-leu-glu-his-asp-afc trifluoroacetate salt is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly known for its role as a fluorogenic substrate for caspase enzymes, specifically caspase-9. The compound’s full chemical name is N-acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartyl-7-amino-4-trifluoromethylcoumarin trifluoroacetate salt. It is widely utilized in studies related to apoptosis, a form of programmed cell death, due to its ability to release a fluorescent signal upon enzymatic cleavage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-leu-glu-his-asp-afc trifluoroacetate salt involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the following steps:
Coupling of Amino Acids: The peptide chain is assembled on a solid resin support. Each amino acid is sequentially added to the growing chain through a coupling reaction, often facilitated by coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Deprotection: After each coupling step, the protecting group on the amino acid’s amine group is removed, typically using a solution of piperidine in DMF (dimethylformamide).
Cleavage from Resin: Once the peptide chain is fully assembled, it is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), which also removes side-chain protecting groups.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automation and optimization of SPPS are employed to increase yield and efficiency. The use of large-scale HPLC systems ensures the purity of the final product.
化学反应分析
Types of Reactions
Ac-leu-glu-his-asp-afc trifluoroacetate salt primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for caspase enzymes, which cleave the peptide bond between specific amino acids.
Common Reagents and Conditions
Enzymatic Cleavage: The compound is incubated with caspase enzymes under physiological conditions (pH 7.4, 37°C). The cleavage of the peptide bond releases 7-amino-4-trifluoromethylcoumarin, which can be detected by its fluorescence.
Fluorescence Detection: The released 7-amino-4-trifluoromethylcoumarin is excited at 400 nm and emits fluorescence at 505 nm, allowing for quantitative measurement of caspase activity.
Major Products Formed
The primary product formed from the enzymatic cleavage of this compound is 7-amino-4-trifluoromethylcoumarin, a fluorescent molecule used to monitor enzyme activity.
科学研究应用
Ac-leu-glu-his-asp-afc trifluoroacetate salt is extensively used in scientific research, particularly in the following areas:
Chemistry: As a fluorogenic substrate, it is used to study enzyme kinetics and to screen for caspase inhibitors.
Biology: It is employed in apoptosis research to measure caspase-9 activity, providing insights into cell death mechanisms.
Medicine: The compound is used in drug discovery and development, particularly in the identification of compounds that modulate caspase activity.
Industry: In biotechnology, it is used in the development of diagnostic assays for diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
作用机制
The mechanism of action of Ac-leu-glu-his-asp-afc trifluoroacetate salt involves its cleavage by caspase enzymes. Caspase-9, for instance, recognizes and cleaves the peptide bond between the aspartic acid and 7-amino-4-trifluoromethylcoumarin. This cleavage releases the fluorescent 7-amino-4-trifluoromethylcoumarin, which can be detected and quantified. The molecular targets are the active sites of caspase enzymes, and the pathways involved include the intrinsic apoptosis pathway.
相似化合物的比较
Ac-leu-glu-his-asp-afc trifluoroacetate salt is unique due to its specific sequence and fluorogenic properties. Similar compounds include:
Ac-DEVD-AFC: A substrate for caspase-3, used in apoptosis research.
Ac-LETD-AFC: A substrate for caspase-8, also used in apoptosis studies.
Ac-IETD-AFC: A substrate for caspase-8 and caspase-6, used to study apoptosis and inflammation.
Each of these compounds has a specific peptide sequence that makes them selective for different caspase enzymes, allowing researchers to study various aspects of apoptosis and related processes.
属性
分子式 |
C35H39F6N7O13 |
|---|---|
分子量 |
879.7 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H38F3N7O11.C2HF3O2/c1-15(2)8-22(39-16(3)44)31(52)41-21(6-7-26(45)46)29(50)42-23(9-18-13-37-14-38-18)32(53)43-24(12-27(47)48)30(51)40-17-4-5-19-20(33(34,35)36)11-28(49)54-25(19)10-17;3-2(4,5)1(6)7/h4-5,10-11,13-15,21-24H,6-9,12H2,1-3H3,(H,37,38)(H,39,44)(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,45,46)(H,47,48);(H,6,7)/t21-,22-,23-,24-;/m0./s1 |
InChI 键 |
IKHXNWAISFEPLL-JPIABUGISA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Z)-3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765449.png)
![4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one](/img/structure/B10765451.png)
![(2E,4R,5R,6E,8E)-10-[(2R,3S,6R,8S,9R)-3-butyl-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10765455.png)
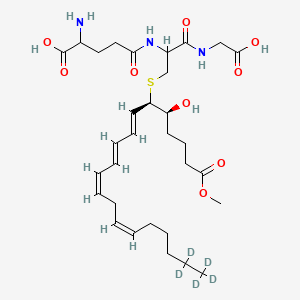
![1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro-](/img/structure/B10765458.png)
![N-[1-oxo-3-phenyl-1-[(13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B10765474.png)
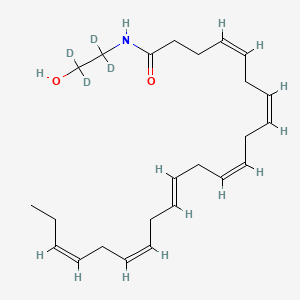
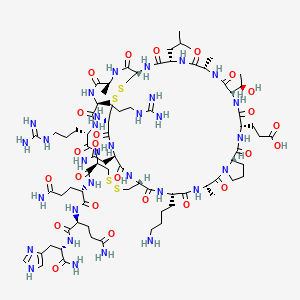
![N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[(9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765491.png)
![(2S)-2-[(E)-3-[(3S)-3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765502.png)
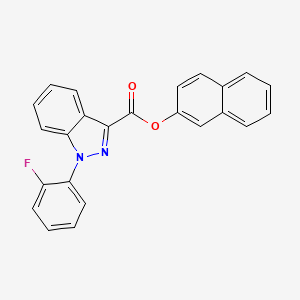
![6-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10765509.png)
![2-[2-[(19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10765534.png)
![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765536.png)
